molecular formula C16H18N4O5S B4819146 methyl 3-({[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate

methyl 3-({[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate

Cat. No.: B4819146
M. Wt: 378.4 g/mol
InChI Key: VBGVKRUKRLRNQA-UHFFFAOYSA-N
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Description

Methyl 3-({[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate is a compound with a unique and complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-({[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate generally involves the following steps:

  • Formation of the Thiadiazole Ring:

    • Reacting 1-ethylpropylhydrazine with carbon disulfide and an oxidizing agent under acidic conditions.

  • Amino Functionalization:

    • Introducing the amino group by treating the thiadiazole with an appropriate amine.

  • Esterification:

    • Condensing the intermediate with methyl 3-amino-5-nitrobenzoate in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) under inert atmosphere.

Industrial Production Methods: Industrial-scale production may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated reactors and purification systems ensures the large-scale synthesis of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The nitro group may undergo reduction to form corresponding amines.

  • Substitution: The ester group can participate in nucleophilic substitution reactions.

  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid derivative.

Common Reagents and Conditions:

  • Oxidation: Sodium borohydride or catalytic hydrogenation.

  • Substitution: Nucleophiles such as amines or alcohols.

  • Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solution.

Major Products:

  • Reduction: Amino derivatives.

  • Substitution: Corresponding substituted esters or amides.

  • Hydrolysis: 5-nitrobenzoic acid and related intermediates.

Scientific Research Applications

Chemistry: Utilized in the synthesis of complex organic molecules due to its functional groups. Biology: Potential bioactive compound, useful in probing biological pathways. Medicine: Investigated for potential therapeutic properties, including antimicrobial and anti-inflammatory effects. Industry: Used as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The compound’s biological activity is often related to its ability to interact with molecular targets such as enzymes or receptors. Its nitro and ester groups allow it to participate in redox and hydrolytic processes, affecting cellular pathways and leading to specific biological outcomes. The thiadiazole ring structure may facilitate binding to protein targets, altering their function and modulating biological activity.

Comparison with Similar Compounds

  • Methyl 3-({[5-(1-methylpropyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate.

  • Methyl 3-({[5-(1-ethylbutyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate.

Uniqueness:

  • The specific combination of the ethylpropyl group and the ester functionalization distinguishes it from other similar thiadiazole compounds, impacting its physicochemical properties and reactivity.

  • Unique structural features confer distinct biological activities compared to its analogs.

Properties

IUPAC Name

methyl 3-nitro-5-[(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S/c1-4-9(5-2)14-18-19-16(26-14)17-13(21)10-6-11(15(22)25-3)8-12(7-10)20(23)24/h6-9H,4-5H2,1-3H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGVKRUKRLRNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-({[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate
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methyl 3-({[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate
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methyl 3-({[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate
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methyl 3-({[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate
Reactant of Route 5
methyl 3-({[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate
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Reactant of Route 6
methyl 3-({[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate

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